molecular formula C14H10ClFO3 B6406561 2-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261927-64-3

2-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6406561
CAS RN: 1261927-64-3
M. Wt: 280.68 g/mol
InChI Key: OLUZZFCFUAFXPL-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxyphenyl)-4-fluorobenzoic acid, 95% (2-Cl-5-MeO-4-F-benzoic acid) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and organic solvents. This compound has a melting point of 165-167 °C, and has been used in a variety of research applications.

Mechanism of Action

2-Cl-5-MeO-4-F-benzoic acid is a synthetic compound that has no known biological activity. It has been used as a substrate for the synthesis of a variety of other compounds, and as a reagent in organic synthesis. Additionally, it has been used as a ligand in coordination chemistry, and as a starting material in the synthesis of a variety of other compounds.
Biochemical and Physiological Effects
2-Cl-5-MeO-4-F-benzoic acid has no known biochemical or physiological effects. It is a synthetic compound that has been used for scientific research purposes, and has no known biological activity.

Advantages and Limitations for Lab Experiments

2-Cl-5-MeO-4-F-benzoic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it is soluble in water, alcohol, and organic solvents, making it useful for a variety of applications. A limitation of 2-Cl-5-MeO-4-F-benzoic acid is that it has no known biological activity, making it unsuitable for use in biological experiments.

Future Directions

Future research on 2-Cl-5-MeO-4-F-benzoic acid could focus on its potential applications in organic synthesis. Additionally, further research could be done to explore its potential as a ligand in coordination chemistry and its ability to act as a starting material in the synthesis of other compounds. Furthermore, research could be done to explore its potential as a reagent in the synthesis of other compounds, and its potential as a catalyst in the synthesis of a variety of compounds. Finally, further research could be done to explore its potential as a substrate for the synthesis of a variety of other compounds.

Synthesis Methods

2-Cl-5-MeO-4-F-benzoic acid can be synthesized through a three-step process. First, 2-chloro-5-methoxybenzaldehyde is reacted with potassium carbonate in an aqueous solution to form 2-chloro-5-methoxybenzoic acid. Second, the 2-chloro-5-methoxybenzoic acid is reacted with hydrofluoric acid in an aqueous solution to form 2-chloro-5-methoxyphenyl-4-fluorobenzoic acid. Finally, the 2-chloro-5-methoxyphenyl-4-fluorobenzoic acid is recrystallized from ethanol to obtain a 95% pure product.

Scientific Research Applications

2-Cl-5-MeO-4-F-benzoic acid has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of other compounds, including 2-chloro-5-methoxybenzohydrazide and 5-methoxy-2-chloro-4-fluorobenzaldehyde. It has also been used as a reagent in organic synthesis, and as a catalyst in the synthesis of a variety of compounds. Additionally, it has been used as a ligand in coordination chemistry, and as a starting material in the synthesis of a variety of other compounds.

properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-5-13(15)12(7-9)11-6-8(16)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUZZFCFUAFXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691017
Record name 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-64-3
Record name 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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